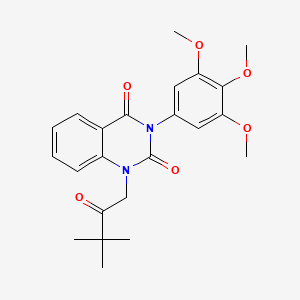![molecular formula C17H21FN2O4S B6478171 1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide CAS No. 1323792-65-9](/img/structure/B6478171.png)
1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluorophenyl)-N-[2-(Furan-2-yl)-2-(Morpholin-4-yl)ethyl]methanesulfonamide (FFMMS) is a novel compound that has been recently developed and studied in the field of medicinal chemistry. FFMMS has a wide range of potential applications, including drug discovery, drug delivery, and biomedical research.
Applications De Recherche Scientifique
1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide has been studied extensively in the field of medicinal chemistry. It has been used as a ligand for the synthesis of various metal complexes, which can be used as potential therapeutic agents. In addition, it has been used as a substrate for the synthesis of various peptide and peptidomimetic compounds. It has also been used as a model compound for studying the interaction between drugs and receptors in the body.
Mécanisme D'action
The mechanism of action of 1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide is not yet fully understood. However, it is believed that the compound binds to various receptors in the body, such as G-protein-coupled receptors, and modulates their activity. In addition, it has been suggested that the compound may interact with other proteins and enzymes in the body, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been shown to modulate the activity of various enzymes, such as cyclooxygenase, and to inhibit the production of pro-inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide in laboratory experiments has several advantages. It is relatively easy to synthesize and purify, and it is stable in a wide range of solvents. In addition, it is non-toxic and has a low environmental impact. However, there are some limitations to its use in laboratory experiments, such as its low solubility in water and its limited availability.
Orientations Futures
The potential applications of 1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide are still being explored. Future research may focus on its use in drug discovery and drug delivery. In addition, further studies may be conducted to investigate its mechanism of action and to better understand its biochemical and physiological effects. Furthermore, the compound may be studied in more detail to explore its potential use in various biomedical and pharmaceutical applications.
Méthodes De Synthèse
1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide is synthesized through a two-step process. The first step involves the reaction of 3-fluorophenylmethanesulfonamide with 2-furan-2-yl-2-morpholin-4-yl ethyl bromide in a basic medium to form the desired product. The reaction is conducted in a solvent such as dichloromethane or toluene, and the reaction time is typically around one hour. The second step involves the purification of the compound by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O4S/c18-15-4-1-3-14(11-15)13-25(21,22)19-12-16(17-5-2-8-24-17)20-6-9-23-10-7-20/h1-5,8,11,16,19H,6-7,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXFISXIPKAIEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)CC2=CC(=CC=C2)F)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-propoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B6478091.png)
![3-(thiophen-2-yl)-5-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazole](/img/structure/B6478096.png)
![2-[4-(propan-2-ylsulfanyl)phenyl]-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one](/img/structure/B6478109.png)
![1-(3-oxo-3-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6478116.png)
![5-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B6478122.png)
![6-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B6478135.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B6478136.png)
![2-(5-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B6478144.png)
![4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B6478150.png)
![2-{5-[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B6478156.png)
![7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6478158.png)

![N-cyclopropyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6478181.png)
![2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one](/img/structure/B6478191.png)